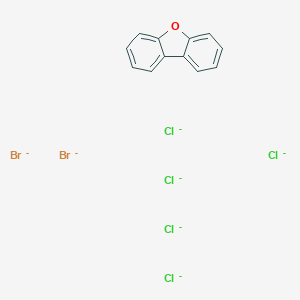
Dibenzofuran, dibromopentachloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzofuran, dibromopentachloro-: is a halogenated derivative of dibenzofuran, a tricyclic aromatic compound consisting of two benzene rings fused to a central furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dibenzofuran, dibromopentachloro- typically involves the halogenation of dibenzofuran. The process can be carried out using bromine and chlorine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the selective bromination and chlorination of the dibenzofuran molecule.
Industrial Production Methods: Industrial production of dibenzofuran, dibromopentachloro- may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalytic systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Dibenzofuran, dibromopentachloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibenzofuran derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can remove halogen atoms, leading to the formation of less halogenated dibenzofuran derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibenzofuran carboxylic acids, while reduction can produce less halogenated dibenzofurans.
Aplicaciones Científicas De Investigación
Chemistry: Dibenzofuran, dibromopentachloro- is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the development of novel materials with specific properties.
Biology and Medicine: Research into the biological activity of halogenated dibenzofurans has shown potential applications in drug development. These compounds may exhibit antimicrobial and anticancer properties, making them valuable in medicinal chemistry.
Industry: In industrial applications, dibenzofuran, dibromopentachloro- is used in the production of flame retardants and other specialty chemicals. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of dibenzofuran, dibromopentachloro- involves its interaction with molecular targets in biological systems. The halogen atoms in the compound can form strong bonds with specific enzymes or receptors, leading to changes in their activity. This interaction can disrupt normal cellular processes, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
Polychlorinated dibenzo-p-dioxin: Similar in structure but with oxygen atoms replacing some of the carbon atoms in the furan ring.
Polychlorinated biphenyls: Consist of two benzene rings connected by a single bond, with chlorine atoms attached.
Carbazole: Contains a nitrogen atom in place of the oxygen atom in the furan ring.
Uniqueness: Dibenzofuran, dibromopentachloro- is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
IUPAC Name |
dibenzofuran;dibromide;pentachloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O.2BrH.5ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;;;/h1-8H;7*1H/p-7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSZSFVZUVXFMG-UHFFFAOYSA-G |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Br-].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2Cl5O-7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107207-45-4 |
Source


|
| Record name | Dibenzofuran, dibromopentachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107207454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














